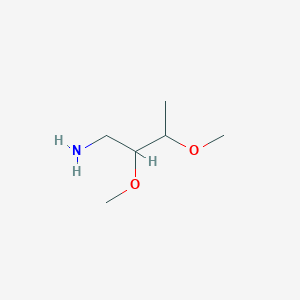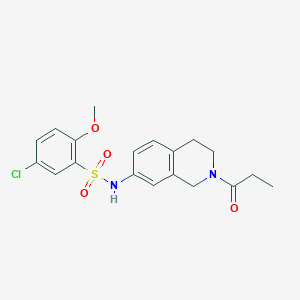
5-chloro-2-methoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an organic molecule that includes functional groups such as chloro, methoxy, propionyl, tetrahydroisoquinoline, and benzenesulfonamide. These groups suggest that the compound could have interesting chemical properties and potential uses in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. It contains a benzenesulfonamide core, with various substituents attached. The 5-chloro-2-methoxy group suggests a benzene ring substituted with chlorine and methoxy groups. The N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl) group suggests an isoquinoline structure attached to the benzene ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the chloro group might be susceptible to nucleophilic substitution reactions, while the benzenesulfonamide group might participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like sulfonamide) could increase its solubility in polar solvents .Scientific Research Applications
Cognitive Enhancing Properties
Research on compounds structurally related to 5-chloro-2-methoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide, such as SB-399885, highlights their potential in enhancing cognitive abilities. SB-399885, a potent 5-HT6 receptor antagonist, has been demonstrated to reverse scopolamine-induced deficits in rat novel object recognition paradigms and age-dependent deficits in water maze spatial learning in aged rats. This suggests the compound's potential utility in treating disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia, through enhancements of cholinergic function (Hirst et al., 2006).
Antimicrobial and Antifungal Activity
Several studies have synthesized novel compounds incorporating the benzenesulfonamide moiety, revealing their significant antimicrobial and antifungal activities. For instance, new azetidin-2-ones derivatives have been developed showing potent activity against Aspergillus niger & Aspergillus flavus, indicating a promising avenue for developing new antimicrobial agents (Gupta & Halve, 2015).
Anticancer Properties
Research into tetrahydroisoquinoline derivatives, such as those containing the benzenesulfonamide moiety, has identified their potential as anticancer agents. These compounds, including some synthesized through the aza Diels-Alder reaction, have been evaluated for their in vitro antitumor activity, demonstrating promising results against various cancer cell lines. This highlights the potential of such compounds in developing new therapeutic agents for cancer treatment (Redda et al., 2010).
Pro-drug Systems for Targeted Therapy
The investigation into bioreductively activated pro-drug systems using nitrofuranylmethyl derivatives suggests a novel approach for the selective release of therapeutic drugs in hypoxic solid tumors. This strategy involves biomimetic reduction of these derivatives, triggering the release of the parent drugs, thereby offering a targeted method for cancer treatment (Berry et al., 1997).
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may act by binding to its target and modulating its activity .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural features, it might be involved in various biochemical reactions, potentially influencing multiple pathways .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Without knowledge of its specific targets and mode of action, it’s difficult to predict its potential effects at the molecular and cellular levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific information about its targets and mode of action, it’s challenging to predict how these factors might affect its activity .
Future Directions
properties
IUPAC Name |
5-chloro-2-methoxy-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-3-19(23)22-9-8-13-4-6-16(10-14(13)12-22)21-27(24,25)18-11-15(20)5-7-17(18)26-2/h4-7,10-11,21H,3,8-9,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYOZVJPKSFYSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(Dimethylamino)ethyl)-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2384787.png)
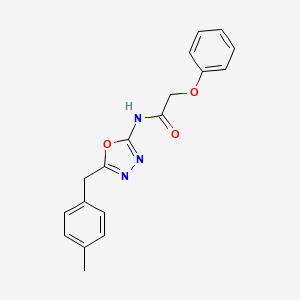
![2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2384792.png)
![5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2384793.png)
![3-[3-(1,3-Benzodioxol-5-yl)-4-formylpyrazol-1-yl]propanenitrile](/img/structure/B2384795.png)
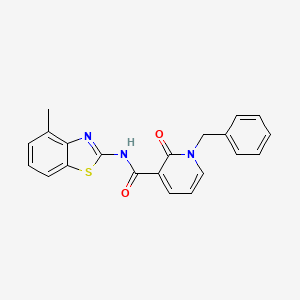
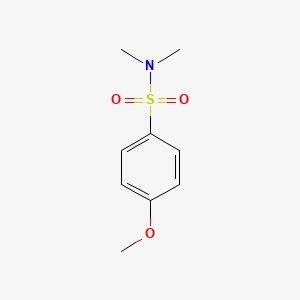



![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-phenylcyclopropyl)methanone](/img/structure/B2384804.png)
![3-[2-Oxo-2-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B2384806.png)
![1-(6-(2-((4-chlorophenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B2384807.png)
